diSPhMC-Asn-Pro-Val-PABC-MMAE

Antibody-Drug Conjugate Site-Specific Conjugation Drug-to-Antibody Ratio

Conventional MC-VC-PABC-MMAE linkers yield heterogeneous ADC mixtures via stochastic maleimide-thiol conjugation, complicating pharmacokinetics and regulatory filing. diSPhMC-Asn-Pro-Val-PABC-MMAE resolves this through a site-specific disulfide re-bridging approach that delivers a homogeneous DAR=4 product. • Achieves exact DAR=4 homogeneity, eliminating DAR purification and simplifying analytical characterization. • Asn-Pro-Val peptide enables dual-enzyme cleavage (legumain intracellular / HNE extracellular) for bystander killing in antigen-heterogeneous solid tumors. • Reduced hydrophobicity vs. Val-Cit linkers mitigates aggregation-driven premature clearance, improving plasma stability and therapeutic index.

Molecular Formula C83H115N11O16S2
Molecular Weight 1587.0 g/mol
Cat. No. B12390343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamediSPhMC-Asn-Pro-Val-PABC-MMAE
Molecular FormulaC83H115N11O16S2
Molecular Weight1587.0 g/mol
Structural Identifiers
SMILESCCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(C(C)C)NC(=O)C4CCCN4C(=O)C(CC(=O)N)NC(=O)CCCCCN5C(=O)C(=C(C5=O)SC6=CC=CC=C6)SC7=CC=CC=C7
InChIInChI=1S/C83H115N11O16S2/c1-15-52(8)70(63(108-13)47-66(97)92-44-28-36-61(92)72(109-14)53(9)75(99)85-54(10)71(98)56-30-20-16-21-31-56)90(11)80(104)68(50(4)5)89-78(102)69(51(6)7)91(12)83(107)110-48-55-39-41-57(42-40-55)86-77(101)67(49(2)3)88-76(100)62-37-29-45-93(62)79(103)60(46-64(84)95)87-65(96)38-26-19-27-43-94-81(105)73(111-58-32-22-17-23-33-58)74(82(94)106)112-59-34-24-18-25-35-59/h16-18,20-25,30-35,39-42,49-54,60-63,67-72,98H,15,19,26-29,36-38,43-48H2,1-14H3,(H2,84,95)(H,85,99)(H,86,101)(H,87,96)(H,88,100)(H,89,102)/t52-,53+,54+,60-,61-,62-,63+,67-,68-,69-,70-,71+,72+/m0/s1
InChIKeyMADBCUVZKCPOGY-LQYUVZCHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

diSPhMC-Asn-Pro-Val-PABC-MMAE: Next-Generation ADC Linker-Payload for Site-Specific Conjugation


diSPhMC-Asn-Pro-Val-PABC-MMAE (CAS 2893871-68-4) is an antibody-drug conjugate (ADC) linker-payload construct integrating a (diphenylthiomaleimido)caproic acid (diSPhMC) conjugation head, a cathepsin B- and legumain-cleavable Asn-Pro-Val peptide sequence, a self-immolative para-aminobenzyloxycarbonyl (PABC) spacer, and the microtubule inhibitor monomethyl auristatin E (MMAE) . It is designed to produce homogeneous ADCs with a drug-to-antibody ratio (DAR) of 4 through disulfide re-bridging site-specific conjugation [1][2]. The linker-payload is supplied as a pre-activated chemical building block for research and preclinical ADC development .

Why Generic Substitution of diSPhMC-Asn-Pro-Val-PABC-MMAE with Standard Val-Cit Linkers Fails: Evidence on Homogeneity, Cleavage Pathway, and Efficacy


Conventional MC-VC-PABC-MMAE linkers rely on stochastic maleimide-thiol conjugation, resulting in heterogeneous ADC mixtures with variable DAR that complicate pharmacokinetics and regulatory development [1]. The diSPhMC head enables site-specific disulfide re-bridging for a homogeneous DAR=4 product [2][3]. The Asn-Pro-Val peptide sequence is cleaved by legumain and neutrophil elastase, enzymes overexpressed in tumor and stromal compartments, enabling both intracellular and extracellular payload release [4][5]. Asn-containing linkers exhibit reduced hydrophobicity-driven aggregation relative to Val-Cit linkers, improving plasma stability and safety margins [6]. Substituting with generic MC-VC-PABC-MMAE abandons site-specific conjugation homogeneity and the dual-enzyme release mechanism unique to this linker design.

Quantitative Differentiation of diSPhMC-Asn-Pro-Val-PABC-MMAE: Head-to-Head Comparator Evidence for Procurement Decisions


Site-Specific Conjugation Homogeneity: diSPhMC Enables Uniform DAR=4 ADC Product vs. Stochastic Maleimide Conjugation

The diSPhMC head group enables site-specific disulfide re-bridging conjugation, producing a homogeneous ADC population with a drug-to-antibody ratio (DAR) of exactly 4 [1][2]. In contrast, conventional maleimide-based linkers (e.g., MC-VC-PABC-MMAE) rely on stochastic conjugation to interchain cysteine thiols, generating heterogeneous mixtures with DAR species ranging from 0 to 8, which require additional purification and exhibit variable pharmacokinetics [3].

Antibody-Drug Conjugate Site-Specific Conjugation Drug-to-Antibody Ratio

Dual Protease Sensitivity: Asn-Pro-Val Linker Enables Both Legumain and Neutrophil Elastase Cleavage vs. Val-Cit Single Pathway

The Asn-Pro-Val peptide sequence in the linker is susceptible to cleavage by legumain (asparaginyl endopeptidase) and human neutrophil elastase (HNE) [1][2]. Legumain cleavage occurs intracellularly within lysosomes; HNE cleavage occurs extracellularly in the tumor microenvironment. This dual-release mechanism is not observed with the standard Val-Cit (VC) linker, which is primarily cleaved by cathepsin B intracellularly [1].

Linker Cleavage Tumor Microenvironment Legumain Neutrophil Elastase

Linker Hydrophilicity and Plasma Stability: Asn-Containing Linkers Reduce Aggregation and Improve Stability vs. Val-Cit

Asn-containing linker sequences are more hydrophilic than the hydrophobic Val-Cit linker, reducing ADC aggregation propensity and premature payload release in plasma [1]. Direct comparison of matched Asn-linked and Val-Cit-linked MMAE ADCs demonstrated that Asn-containing ADCs exhibit improved or comparable in vivo efficacy while reducing hydrophobicity-driven clearance [1].

Linker Hydrophobicity Plasma Stability ADC Aggregation

In Vitro Cytotoxicity: diSPhMC-Asn-Pro-Val-PABC-MMAE ADC Retains Subnanomolar Potency vs. Antigen-Positive Cells

An ADC constructed with diSPhMC-Asn-Pro-Val-PABC-MMAE conjugated to trastuzumab (TTZ-Mc-NPV-MMAE) demonstrated high subnanomolar potency against HER2-positive tumor cells in vitro, consistent with the potency of benchmark MMAE ADCs [1]. The ADC retained antigen binding affinity and exhibited no cytotoxicity against antigen-negative cells under standard conditions, confirming target-dependent activity [1].

ADC Cytotoxicity HER2 Trastuzumab

Extracellular Bystander Killing: HNE-Mediated Payload Release on Antigen-Negative Cells

In the presence of exogenous human neutrophil elastase (HNE), the diSPhMC-Asn-Pro-Val-PABC-MMAE trastuzumab ADC restored nanomolar cytotoxicity against HER2-negative cells, demonstrating extracellular linker cleavage and bystander payload release [1]. This extracellular release capability is not achievable with standard Val-Cit linkers, which require intracellular cathepsin B cleavage [2].

Bystander Effect Extracellular Release Tumor Microenvironment

Stability Against Premature Cleavage: Legumain-Cleavable Asn Linker vs. Cathepsin B-Cleavable Val-Cit Linker

The Asn-containing linker is cleaved by legumain, an enzyme primarily localized in lysosomes, reducing the risk of premature extracellular cleavage by serum proteases compared to cathepsin B-cleavable linkers [1]. Cathepsin B can be active extracellularly in the tumor microenvironment, potentially leading to off-target payload release [1]. Legumain-mediated cleavage provides a more spatially restricted release mechanism [1].

Lysosomal Stability Linker Cleavage Specificity Cathepsin B

Procurement-Driven Application Scenarios for diSPhMC-Asn-Pro-Val-PABC-MMAE in ADC Research and Development


Development of Homogeneous Site-Specific ADCs with Defined DAR=4

Use diSPhMC-Asn-Pro-Val-PABC-MMAE to conjugate MMAE to any antibody containing reducible interchain disulfides via disulfide re-bridging. This produces a homogeneous ADC with a drug-to-antibody ratio (DAR) of exactly 4, eliminating DAR heterogeneity and simplifying analytical characterization and regulatory filing [1][2]. Ideal for early-stage ADC programs seeking to avoid the complexity of stochastic conjugation and DAR purification.

ADCs Designed for Dual Intra- and Extracellular Payload Release

Employ this linker-payload in ADC constructs targeting solid tumors where heterogeneous antigen expression or poor internalization limit efficacy. The Asn-Pro-Val sequence enables legumain-mediated intracellular cleavage within lysosomes and HNE-mediated extracellular cleavage in the tumor microenvironment, facilitating bystander killing of antigen-negative tumor cells [3][4]. Suitable for indications with high tumor-associated neutrophil infiltration.

Reducing Hydrophobicity-Driven ADC Aggregation and Clearance

Select this Asn-containing linker over Val-Cit-PABC-MMAE to mitigate ADC aggregation caused by linker hydrophobicity. Asn-containing linkers have been shown to reduce aggregation propensity and premature clearance, improving plasma stability and therapeutic index [4]. Recommended for high-DAR ADCs or those with inherently hydrophobic antibodies where aggregation is a known development challenge.

Benchmark Comparator Studies for Novel ADC Linker Technologies

Use diSPhMC-Asn-Pro-Val-PABC-MMAE as a reference linker-payload in head-to-head comparisons with next-generation ADC linkers. Its site-specific conjugation homogeneity, dual-enzyme sensitivity, and reduced hydrophobicity provide a well-characterized baseline for evaluating new linker technologies in terms of DAR control, cleavage specificity, and in vivo performance [1][3][4].

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